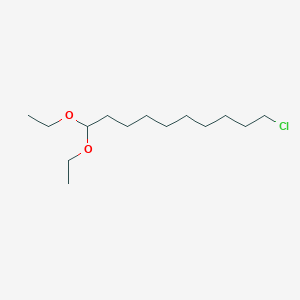

10-Chloro-1,1-diethoxydecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-chloro-1,1-diethoxydecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29ClO2/c1-3-16-14(17-4-2)12-10-8-6-5-7-9-11-13-15/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGYUTQJILAMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCCCCCCCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676797 | |

| Record name | 10-Chloro-1,1-diethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221273-58-0 | |

| Record name | 10-Chloro-1,1-diethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 10-Chloro-1,1-diethoxydecane

Foreword: The Strategic Utility of Bifunctional Molecules in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. These bifunctional compounds serve as versatile building blocks, enabling complex molecular architectures to be assembled with precision and efficiency. 10-Chloro-1,1-diethoxydecane is one such molecule, incorporating a terminal chloroalkane and a protected aldehyde in the form of a diethyl acetal. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, coupled with a detailed characterization workflow, designed to ensure the production of high-purity material suitable for downstream applications. The insights provided herein are grounded in established principles of organic chemistry and are intended to equip researchers with the practical knowledge required for the successful synthesis and validation of this valuable synthetic intermediate.

Conceptual Framework: A Dual-Functionality Intermediate

This compound is a long-chain aliphatic compound characterized by two key functional groups: a terminal chloride and a diethyl acetal. The strategic importance of this molecule lies in the differential reactivity of these two groups. The acetal serves as a protecting group for an aldehyde, stable under neutral to strongly basic conditions, while the terminal chloride provides a reactive site for nucleophilic substitution or the formation of organometallic reagents.[1][2][3] This dual functionality makes it a valuable precursor for the synthesis of more complex molecules where the sequential introduction of different functionalities is required.

Synthetic Strategy: Acetal Protection of 10-Chlorodecanal

The most direct and logical synthetic route to this compound is the acid-catalyzed acetalization of 10-chlorodecanal. This approach leverages the well-established reactivity of aldehydes with alcohols in the presence of an acid catalyst to form a stable acetal.[4][5] The starting material, 10-chlorodecanal, can be synthesized via the oxidation of the commercially available 10-chloro-1-decanol.[6][7][8][9]

Overall Synthetic Workflow

The synthesis is envisioned as a two-step process starting from 10-chloro-1-decanol:

-

Oxidation: Conversion of 10-chloro-1-decanol to 10-chlorodecanal.

-

Acetalization: Protection of the resulting aldehyde with ethanol to yield the target compound, this compound.

Caption: A high-level overview of the synthetic pathway to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 10-Chlorodecanal from 10-Chloro-1-decanol

Principle: A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is employed to selectively oxidize the primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.

Procedure:

-

To a stirred solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask, add a solution of 10-chloro-1-decanol (1.0 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude 10-chlorodecanal, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Principle: The aldehyde group of 10-chlorodecanal is protected as a diethyl acetal through an acid-catalyzed reaction with ethanol. The removal of water drives the equilibrium towards the formation of the acetal.[4][5]

Procedure:

-

Dissolve the crude 10-chlorodecanal in a mixture of absolute ethanol (10 equivalents) and an inert solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA) (0.05 equivalents).

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Rigorous Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Caption: The workflow for the spectroscopic characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetal proton as a triplet around 4.5 ppm. The methylene protons adjacent to the chlorine atom should appear as a triplet at approximately 3.5 ppm. The methylene protons of the ethoxy groups will be observed as a quartet around 3.6-3.4 ppm, and the corresponding methyl groups as a triplet around 1.2 ppm. The long aliphatic chain will present as a broad multiplet between 1.3 and 1.6 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the acetal carbon at around 103 ppm. The carbon bearing the chlorine atom is expected at approximately 45 ppm. The carbons of the ethoxy groups should appear around 58 ppm (CH₂) and 15 ppm (CH₃). The remaining methylene carbons of the decane chain will resonate in the 22-33 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch around 1720 cm⁻¹, confirming the conversion of the aldehyde. The presence of strong C-O stretching bands in the 1150-1050 cm⁻¹ region is indicative of the acetal group.[10] A weak C-Cl stretching vibration may be observed around 700-600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.83 g/mol ).[11] The isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for [M]⁺ and [M+2]⁺, will confirm the presence of a single chlorine atom.

Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1221273-58-0 | [11][12][13][14] |

| Molecular Formula | C₁₄H₂₉ClO₂ | [11] |

| Molecular Weight | 264.83 g/mol | [11] |

| Appearance | Solid | [13][14] |

| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [12][13][14] |

| Density | 0.9 ± 0.1 g/cm³ | [12][13][14] |

| Flash Point | 64.0 ± 14.7 °C | [12][13][14] |

Applications in Advanced Synthesis

The utility of this compound as a synthetic intermediate is primarily derived from its bifunctional nature. The terminal chloride can be readily converted into a Grignard reagent by reaction with magnesium metal.[15][16][17] This Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions, such as additions to aldehydes, ketones, and esters, without affecting the protected aldehyde at the other end of the molecule.[15][16][18] Subsequent deprotection of the acetal group under acidic conditions regenerates the aldehyde, providing a powerful tool for the synthesis of long-chain difunctional molecules.[1][19][20]

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By following the detailed protocols and leveraging the described analytical techniques, researchers can confidently produce and validate this versatile bifunctional intermediate. The principles discussed herein are broadly applicable to the synthesis of other long-chain functionalized molecules and underscore the importance of a systematic and well-documented approach in modern chemical synthesis.

References

-

This compound CAS 1221273-58-0. LookChem. [Link]

-

This compound CAS 1221273-58-0. Home Sunshine Pharma. [Link]

-

Synthesis of long chain alkyl and chloroalkyl esters of perfluorosalicylic acid, new potential high temperature antifriction additives for advanced motor oils. Journal of Materials Chemistry. [Link]

-

The Synthesis of Long Chain Alkyl Chloroformate. ResearchGate. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

-

Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

-

Acetals and ketals as protecting groups. YouTube. [Link]

-

Acetals as protecting groups and thioacetals. Khan Academy. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

-

The syntheses and infrared spectra of some acetals and ketals. RSC Publishing. [Link]

-

Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. PMC - NIH. [Link]

-

Synthesis of Long Chain Oxygenates via Aldol Condensation of Furfural and Acetone over Metal-Organic Frameworks. PubMed. [Link]

-

Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]

-

The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]

-

Acetal. Wikipedia. [Link]

-

Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. RSC Publishing. [Link]

-

Chemical Properties of 10-Chloro-1-decanol (CAS 51309-10-5). Cheméo. [Link]

-

Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. ResearchGate. [Link]

-

1-Decanol, 10-chloro-. PubChem - NIH. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

α-Chlorocarbonyl Compounds : Their Synthesis and Applications. CORE. [Link]

-

1-Chlorodecane. PubChem - NIH. [Link]

-

Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review. YouTube. [Link]

-

Crown ether acetals: synthesis and characterisation of a family of novel oxygen macrocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

10-Kloro-1,1-Diethoxydecane CAS 1221273-58-0. HSP Pharma. [Link]

-

Decane, 1-chloro-. the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. One moment, please... [total-synthesis.com]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. Acetal - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 10-Chloro-1-decanol (CAS 51309-10-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 10-クロロ-1-デカノール 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. chemscene.com [chemscene.com]

- 12. CAS # 1221273-58-0, this compound - chemBlink [chemblink.com]

- 13. This compound CAS 1221273-58-0 [homesunshinepharma.com]

- 14. This compound CAS 1221273-58-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. Khan Academy [khanacademy.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 10-Chloro-1,1-diethoxydecane

Introduction

10-Chloro-1,1-diethoxydecane (CAS No. 1221273-58-0) is a specialized chemical compound primarily utilized as a research chemical, organic synthesis reagent, and pharmaceutical intermediate.[1] Its unique structure, featuring a ten-carbon aliphatic chain functionalized with a terminal chloro group at one end and a diethyl acetal group at the other, imparts specific physicochemical characteristics crucial for its application in multi-step syntheses.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the scientific principles behind these properties and the methodologies used for their determination. By synthesizing computational data with established experimental principles, this whitepaper serves as an essential resource for the safe handling, application, and optimization of this versatile intermediate.

Molecular Identity and Core Properties

The fundamental identity of a chemical compound is the bedrock of its scientific application. The structural and basic physical data for this compound are summarized below. It is critical to note that many of the available physical properties are computationally predicted and should be confirmed experimentally for mission-critical applications.[2]

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonym | Decane, 10-chloro-1,1-diethoxy- | [1][3] |

| CAS Number | 1221273-58-0 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₉ClO₂ | [1][4] |

| Molecular Weight | 264.83 g/mol | [1][4] |

| SMILES | CCOC(CCCCCCCCCCl)OCC | [4] |

| Appearance | Solid | [1][3] |

| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg (Calculated) | [1][2][3] |

| Density | 0.932 ± 0.06 g/cm³ at 20 °C (Calculated) | [2] |

| Solubility | Practically insoluble in water (0.09 g/L) at 25 °C (Calculated) | [2] |

| Flash Point | 64.0 ± 14.7 °C (Calculated) | [1][2][3] |

| Refractive Index | 1.442 (Calculated) | [1] |

Lipophilicity Profile: Partition Coefficient (LogP)

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one.[5]

Computationally Predicted LogP: 4.7451 [4]

This high positive value suggests that this compound is significantly lipophilic, readily partitioning into non-polar environments and exhibiting low water solubility, a finding consistent with its predicted solubility data.[2] This property is a direct consequence of its long hydrocarbon chain and the absence of significant hydrogen-bonding groups.

Expert Insight: The Rationale Behind LogP Determination

While computational models provide a rapid estimate of LogP, experimental verification is paramount for regulatory submissions and accurate ADME modeling. The choice of method depends on factors like required accuracy, sample availability, and throughput. The "shake-flask" method, though time-consuming, remains the gold standard for its direct measurement of the partition coefficient.[5] High-performance liquid chromatography (HPLC) offers a faster, indirect method for determination.[5][6]

Protocol: Experimental Determination of LogP via Shake-Flask Method

This protocol outlines the benchmark procedure for measuring LogP, ensuring a self-validating and trustworthy result.

-

Phase Preparation: Prepare a phosphate buffer solution to maintain a constant pH (e.g., pH 7.4) and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. Allow the phases to separate for at least 24 hours.[7]

-

Stock Solution: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

Partitioning: Combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer in a separatory funnel or vial.

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Subsequently, centrifuge the mixture to achieve complete phase separation.

-

Concentration Analysis: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection.[7]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5]

Caption: Workflow for Shake-Flask LogP Determination.

Ionization Profile: pKa Analysis

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is fundamental to predicting its charge state at a given pH. This, in turn, heavily influences solubility, receptor binding, and membrane transport.

Expert Insight: Why pKa is Not Applicable

For this compound, a pKa value is not a relevant physicochemical parameter. The molecule lacks any functional groups that can readily donate or accept a proton under typical aqueous conditions.

-

No Acidic Protons: There are no hydroxyl, carboxyl, or similar groups from which a proton can dissociate.[8]

-

No Basic Sites: The ether oxygens of the acetal group and the chlorine atom are not sufficiently basic to be protonated in a standard pH range.

Therefore, this compound is considered a neutral, non-ionizable molecule across the physiological pH spectrum. This is a critical insight, as it simplifies formulation and ADME modeling; its properties will not vary with pH. While experimental methods like potentiometric titration or computational approaches are vital for molecules with ionizable groups, they are unnecessary for this compound.[9][10]

Caption: Conceptual Diagram of Ionization vs. Non-Ionization.

Chemical Stability and Handling

The stability of a research compound dictates its storage conditions, shelf-life, and compatibility with various reaction conditions.

Expected Stability Profile

-

Thermal and Photolytic Stability: While specific data for this compound is unavailable, related chlorinated alkanes are known to be relatively stable.[11] However, exposure to high temperatures or UV radiation can initiate dehydrochlorination, a process where HCl is eliminated to form an alkene.[12] This degradation can lead to discoloration and the formation of impurities.

-

Hydrolytic Stability: The diethyl acetal group is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis back to the corresponding aldehyde and ethanol under acidic conditions. This reactivity is a key feature often exploited in synthetic chemistry, where acetals serve as protecting groups for aldehydes.

Protocol: General Assessment of Thermal Stability

A preliminary assessment of thermal stability can be conducted as follows:

-

Sample Preparation: Place a known quantity of the compound into several vials.

-

Conditioning: Place the vials in ovens set to different temperatures (e.g., 40°C, 60°C, 80°C). Prepare a control sample stored at the recommended condition (e.g., 2-8°C).[4]

-

Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), remove a vial from each temperature.

-

Purity Assessment: Analyze the purity of each sample using a stability-indicating method, such as HPLC or GC-MS. Compare the chromatograms to the control sample to identify any new impurity peaks or a decrease in the main peak area.

-

Data Interpretation: A significant loss of purity or the appearance of degradants at a given temperature indicates instability under that condition.

Safety and Handling Considerations

No specific safety and handling data has been published for this compound. Therefore, a conservative approach based on analogous compounds is required.

-

Analog Analysis: The related compound 10-Chloro-1-decanol is classified as a skin and eye irritant.[13] Many chlorinated hydrocarbons are also classified as harmful to aquatic life.

-

Recommended Precautions: Until official data is available, this compound should be handled with standard laboratory precautions.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes.

-

Prevent release to the environment.

-

Store in a tightly sealed container in a dry, cool place as recommended (2-8°C).[4]

-

Disclaimer: This information is based on related compounds and general chemical principles. Users are required to perform their own comprehensive risk assessment before handling this material.

References

- This compound CAS 1221273-58-0. Vertex AI Search Result.

- LogP—Making Sense of the Value. ACD/Labs.

- This compound [CAS# 1221273-58-0]. chemBlink.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- Prediction of pKa values using the PM6 semiempirical method. PeerJ.

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- How to Predict the pKa of Any Compound in Any Solvent. ACS Omega.

- How To Determine PKA Of Organic Compounds?. Chemistry For Everyone - YouTube.

- This compound CAS 1221273-58-0. Home Sunshine Pharma.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.

- SAFETY D

- This compound. ChemScene.

- The stability of chlorin

- SAFETY D

-

Digest on Chlorinated Paraffins. .

- Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis.

- 10-Chloro-1-Decanol. LifeChem Pharma.

- 10-Chloro-1-decanol 90 51309-10-5. Sigma-Aldrich.

- Alkanes, C14-17, chloro-: Environment tier II assessment. Australian Government Department of Health.

- Recent developments in capabilities for analysing chlorinated paraffins in environmental m

- 1-Decanol, 10-chloro-. PubChem - NIH.

Sources

- 1. This compound CAS 1221273-58-0 [homesunshinepharma.com]

- 2. CAS # 1221273-58-0, this compound - chemBlink [chemblink.com]

- 3. This compound CAS 1221273-58-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chemscene.com [chemscene.com]

- 5. acdlabs.com [acdlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. optibrium.com [optibrium.com]

- 10. youtube.com [youtube.com]

- 11. chm.pops.int [chm.pops.int]

- 12. journals.co.za [journals.co.za]

- 13. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Spectroscopic Investigation of 10-Chloro-1,1-diethoxydecane: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 10-Chloro-1,1-diethoxydecane, a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this document serves as a detailed predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in extensive spectral databases and foundational chemical principles, offering a robust framework for the characterization of this and structurally related long-chain compounds.

Introduction: The Structural Elucidation Challenge

This compound (C₁₄H₂₉ClO₂) is a molecule that combines a terminal alkyl chloride with a diethyl acetal at the opposite end of a ten-carbon chain.[1][2][3] This unique structure presents an interesting case for spectroscopic analysis, as the influence of each functional group on the other must be considered. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will systematically deconstruct the predicted spectroscopic signature of this molecule, providing both the "what" and the "why" behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and chlorine) and the overall electronic environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~4.5 | Triplet (t) | 1H |

| H-10 | ~3.5 | Triplet (t) | 2H |

| -O-CH ₂-CH₃ | ~3.4-3.6 | Quartet (q) | 4H |

| H-2 | ~1.6 | Multiplet (m) | 2H |

| H-9 | ~1.7 | Multiplet (m) | 2H |

| H-3 to H-8 | ~1.2-1.4 | Multiplet (m) | 12H |

| -O-CH₂-CH ₃ | ~1.2 | Triplet (t) | 6H |

Causality of Chemical Shifts and Multiplicities:

-

H-1 (Acetal Proton): The proton on the carbon bearing two oxygen atoms (the acetal group) is the most deshielded proton in the aliphatic chain, predicted to resonate around 4.5 ppm.[4] This significant downfield shift is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. It is expected to appear as a triplet due to coupling with the two neighboring protons on C-2.

-

H-10 (Chlorinated Methylene): The protons on the carbon directly attached to the chlorine atom are also deshielded, with a predicted chemical shift of approximately 3.5 ppm. The electronegative chlorine atom withdraws electron density, causing the attached protons to experience a stronger effective magnetic field. This signal will be a triplet due to coupling with the two protons on C-9.[5]

-

-O-C H₂-CH₃ (Ethoxy Methylene): The methylene protons of the two ethoxy groups are diastereotopic, meaning they are not chemically equivalent due to the chiral center at C-1 (even in a racemic mixture).[6] This can lead to two separate quartets, though they may overlap, appearing as a more complex multiplet in the range of 3.4-3.6 ppm. The quartet splitting pattern arises from coupling to the three protons of the adjacent methyl group.

-

H-2 and H-9: The methylene protons adjacent to the functionalized carbons (C-1 and C-10) will have chemical shifts intermediate between the functionalized and the bulk methylene protons.

-

H-3 to H-8 (Bulk Methylene): The protons of the central part of the long alkyl chain will have very similar chemical environments, resulting in a large, overlapping multiplet in the typical aliphatic region of 1.2-1.4 ppm.

-

-O-CH₂-C H₃ (Ethoxy Methyl): The methyl protons of the ethoxy groups are the most shielded, appearing as a triplet around 1.2 ppm due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see signals for each of the 14 carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~103 |

| C=O (in acids and esters) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| -O-C H₂-CH₃ | ~60 |

| C-10 | ~45 |

| C-9 | ~33 |

| C-2 | ~32 |

| C-3 to C-8 | ~22-30 |

| -O-CH₂-C H₃ | ~15 |

Rationale for ¹³C Chemical Shifts:

-

C-1 (Acetal Carbon): The carbon of the acetal group is highly deshielded due to being bonded to two oxygen atoms and will appear significantly downfield, around 103 ppm.[7]

-

-O-C H₂-CH₃ (Ethoxy Methylene Carbon): These carbons, bonded to one oxygen, will resonate in the range of 60 ppm.

-

C-10 (Chlorinated Carbon): The carbon atom directly bonded to the chlorine atom will be deshielded compared to other methylene carbons in the chain, appearing around 45 ppm.[8]

-

C-2 to C-9 (Alkyl Chain Carbons): The carbons of the long alkyl chain will have chemical shifts in the typical aliphatic region of 22-32 ppm. The carbons closer to the electron-withdrawing groups (C-2 and C-9) will be slightly more deshielded than those in the center of the chain.

-

-O-CH₂-C H₃ (Ethoxy Methyl Carbon): The methyl carbons of the ethoxy groups will be the most shielded, appearing furthest upfield at approximately 15 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[9]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which serves as a reference to maintain a stable magnetic field.[10]

-

Shimming: The magnetic field is "shimmed" by adjusting a series of coils to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved spectral lines.[10]

-

Data Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID) for both ¹H and ¹³C nuclei. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum by collapsing all C-H multiplets into singlets.[11]

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline corrected to ensure accurate peak shapes and integrals. For the ¹H spectrum, the signals are integrated to determine the relative number of protons giving rise to each peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretch | Alkane (CH₂, CH₃) |

| 1470-1450 | C-H bend | Alkane (CH₂) |

| 1380-1365 | C-H bend | Alkane (CH₃) |

| 1150-1050 | C-O stretch | Acetal |

| 850-550 | C-Cl stretch | Alkyl Chloride |

Interpretation of Key Absorptions:

-

C-H Stretching and Bending: The spectrum will be dominated by strong absorptions in the 2950-2850 cm⁻¹ region, characteristic of C-H stretching vibrations in the long alkyl chain and the ethoxy groups.[12] Weaker bending vibrations for CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ range.

-

C-O Stretching (Acetal): A strong, and often broad, absorption band between 1150 and 1050 cm⁻¹ is a key indicator of the C-O single bond stretching vibrations within the acetal functional group.[13]

-

C-Cl Stretching: The presence of the terminal chloro group is confirmed by a moderate to strong absorption in the fingerprint region, typically between 850 and 550 cm⁻¹.[14][15] The exact position can be influenced by the conformation of the alkyl chain.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition of a liquid sample.

Detailed Steps:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop of the neat (undiluted) liquid between two salt plates (typically NaCl or KBr, which are transparent to IR radiation).[1] The plates are then gently pressed together to form a thin film.

-

Background Spectrum: A background spectrum is first recorded with the empty salt plates (or just the air path) in the spectrometer. This is necessary to subtract the absorptions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum and converts the result into an absorbance spectrum, which is then plotted as absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing valuable structural clues.[16]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is 264.83 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. The M⁺ peak will be at m/z 264 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 266 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1.[6] The molecular ion peak itself may be weak or absent in the EI spectrum of long-chain compounds.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage at the Acetal: The most favorable fragmentation is often the cleavage of the C1-C2 bond (alpha-cleavage) to form a highly stable, resonance-stabilized oxonium ion at m/z 103 . This is often the base peak in the spectrum of diethyl acetals.

[CH₃CH₂O-CH-OCH₂CH₃]⁺ (m/z 103)

-

Loss of an Ethoxy Group: Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion would lead to a fragment at m/z 219/221.

-

Fragmentation of the Alkyl Chain: The long alkyl chain will undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).

-

Cleavage at the Chloro-end: Cleavage of the C-Cl bond can occur, leading to a fragment corresponding to the decyl-acetal cation. However, the formation of a primary carbocation is less favorable.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Detailed Steps:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion: A Predictive Spectroscopic Profile

This guide has outlined the predicted NMR, IR, and MS spectral data for this compound. By understanding the characteristic spectroscopic signatures of the terminal alkyl chloride and the diethyl acetal functional groups, a comprehensive and self-validating analytical framework can be established. The provided protocols offer standardized methods for acquiring high-quality spectral data, ensuring reproducibility and reliability in experimental settings. This predictive analysis serves as an essential tool for any researcher working with this compound, facilitating its unambiguous identification and characterization.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]

-

ACS Publications. Mass Spectrometry of the Acetal Derivatives of.... [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Researching. (2022, November 16). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. [Link]

-

University of Colorado Boulder. IR: alkyl halides. [Link]

-

Wikipedia. Electron ionization. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

Chemistry Stack Exchange. (2018, April 11). Magnetic non-equivalence of acetal protons. [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.2: Acquiring a NMR Spectrum. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

-

MSU Chemistry. Basic Practical NMR Concepts. [Link]

-

Purdue University. INFRARED SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT TEACHERS' GUIDE IR SPECTRA OF LIQUIDS. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, September 30). 29.9 1H NMR Spectroscopy. [Link]

-

Purdue University. Lecture 2 Ionization Methods : Electron Ionization. [Link]

-

RSC Publishing. l H and 13C Nuclear Magnetic Resonance Identification of the Products of the Reaction of NN-Dialkylformamide Dimethyl Acetals wi. [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

-

NIH PubChem. Acetal. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Download NMR Predict - Mestrelab [mestrelab.com]

- 3. app.nmrium.com [app.nmrium.com]

- 4. Visualizer loader [nmrdb.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. MIR and NIR group spectra of n-alkanes and 1-chloroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. english.gyig.cas.cn [english.gyig.cas.cn]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. ChemDoodle Web Components | Demos > Simulate NMR and MS [web.chemdoodle.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Simulate and predict NMR spectra [nmrdb.org]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthetic Potential of 10-Chloro-1,1-diethoxydecane: A Guide to the Reactivity of its Terminal Chloro Group

Abstract

10-Chloro-1,1-diethoxydecane is a bifunctional molecule of significant interest in organic synthesis, particularly for the development of novel pharmaceutical intermediates and complex molecular architectures. Its value lies in the orthogonal reactivity of its two functional groups: a terminal primary chloroalkane and a diethyl acetal. This guide provides an in-depth exploration of the reactivity of the terminal chloro group, offering a predictive framework for its synthetic transformations. We will delve into the mechanistic underpinnings of its expected reactions, primarily nucleophilic substitutions and eliminations, while considering the strategic implications of the acetal functionality. This document is intended for researchers, scientists, and professionals in drug development seeking to harness the synthetic utility of this versatile building block.

Introduction: Structural Features and Strategic Considerations

This compound (CAS No. 1221273-58-0) possesses a long, flexible ten-carbon chain, bookended by two distinct functional groups.[1][2][3] At one terminus lies a primary alkyl chloride, a classic electrophilic site ripe for a variety of nucleophilic attacks. At the other, a diethyl acetal serves as a protected aldehyde. This acetal is stable under neutral to strongly basic conditions, a crucial feature that allows for selective manipulation of the chloro group without compromising the latent carbonyl functionality.[4][5][6][7][8] The acidic lability of the acetal provides a straightforward method for deprotection, revealing the aldehyde for subsequent transformations.

The strategic advantage of this arrangement is the ability to perform chemistry at the C-10 position without the need for a separate protection-deprotection sequence for a carbonyl group at C-1. This inherent orthogonality is a cornerstone of efficient multi-step synthesis.

| Property | Value | Source |

| CAS Number | 1221273-58-0 | [1][2] |

| Molecular Formula | C₁₄H₂₉ClO₂ | [2] |

| Molecular Weight | 264.83 g/mol | [2] |

| Boiling Point | 314.2 ± 12.0 °C at 760 mmHg | [1][3] |

| Density | 0.9 ± 0.1 g/cm³ | [1][3] |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for the molecule structure C1 [label="Cl", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="CH₂", pos="7,0!"]; C9 [label="CH₂", pos="8,0!"]; C10 [label="CH", pos="9,0!"]; O1 [label="O", pos="10,0.5!"]; C11 [label="CH₂", pos="11,0.5!"]; C12 [label="CH₃", pos="12,0.5!"]; O2 [label="O", pos="10,-0.5!"]; C13 [label="CH₂", pos="11,-0.5!"]; C14 [label="CH₃", pos="12,-0.5!"];

// Edges to connect the atoms C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O1; O1 -- C11; C11 -- C12; C10 -- O2; O2 -- C13; C13 -- C14; }

Figure 1: Structure of this compound.

Nucleophilic Substitution Reactions at the Terminal Chloro Group

The primary alkyl chloride in this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[9] This is due to the low steric hindrance at the electrophilic carbon, which allows for facile backside attack by a nucleophile. SN1 reactions are highly unlikely due to the instability of the corresponding primary carbocation.

The SN2 Mechanism: A Concerted Pathway

The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the carbon bearing the chlorine atom at the same time as the carbon-chlorine bond is broken.[9] This mechanism leads to an inversion of stereochemistry if the carbon were chiral; however, in this case, the terminal carbon is achiral.

Figure 2: Generalized SN2 mechanism at a primary alkyl halide.

Common Nucleophilic Substitution Reactions and Protocols

A wide array of nucleophiles can be employed to displace the terminal chloride, leading to a diverse range of functionalized decane derivatives. The acetal group remains intact under these conditions.

| Nucleophile (Nu⁻) | Reagent | Product | Reaction Conditions |

| Azide (N₃⁻) | Sodium azide (NaN₃) | 10-Azido-1,1-diethoxydecane | DMF, 50-70 °C, 12-24 h |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 11,11-Diethoxyundecanenitrile | DMSO, 90-110 °C, 12-24 h |

| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | 10,10-Diethoxydecan-1-ol | H₂O/THF, reflux, 24-48 h |

| Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | 1,1,10-Triethoxydecane | Ethanol, reflux, 12-24 h |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 1,1-Diethoxy-10-(phenylthio)decane | Ethanol, reflux, 6-12 h |

| Iodide (I⁻) | Sodium iodide (NaI) | 1,1-Diethoxy-10-iododecane | Acetone, reflux, 4-8 h (Finkelstein reaction) |

Experimental Protocol: Synthesis of 10-Azido-1,1-diethoxydecane

This protocol describes a typical SN2 reaction to introduce an azide group, a versatile functional handle for subsequent "click" chemistry or reduction to an amine.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add sodium azide.

-

Heat the reaction mixture to 60 °C and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 10-azido-1,1-diethoxydecane.

Elimination Reactions: A Competing Pathway

While SN2 reactions are generally favored for primary alkyl halides, elimination reactions can become competitive, particularly with sterically hindered or strong bases.[10][11] For this compound, the most likely elimination pathway is the bimolecular elimination (E2) mechanism.

The E2 Mechanism: A Concerted Elimination

The E2 reaction is also a single-step, concerted process where a base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), simultaneously forming a double bond and expelling the chloride ion.[12][13]

Figure 3: Generalized E2 mechanism.

Favoring Substitution over Elimination

To maximize the yield of the desired substitution product and minimize the formation of the corresponding alkene (1,1-diethoxydec-9-ene), the following conditions should be considered:

-

Choice of Nucleophile/Base: Use nucleophiles that are weak bases, such as azide, cyanide, or halides. Strong, sterically hindered bases like potassium tert-butoxide will strongly favor elimination.

-

Temperature: Lower reaction temperatures generally favor substitution over elimination.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or acetone are well-suited for SN2 reactions.[9]

Synthetic Applications and Future Directions

The derivatization of this compound via the reactions outlined above opens up a vast landscape of synthetic possibilities. For instance, the azido derivative can be reduced to the corresponding amine, which can then be further functionalized. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. Subsequent deprotection of the acetal group under mild acidic conditions unmasks the aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol condensations.

The ability to selectively functionalize the terminal chloro group while preserving the protected aldehyde makes this compound a valuable linchpin in the synthesis of long-chain fatty acids, pheromones, and complex drug molecules requiring a specific substitution pattern at one end and a carbonyl group at the other.

Conclusion

The terminal chloro group of this compound exhibits predictable and synthetically useful reactivity, primarily governed by the SN2 mechanism. By carefully selecting the nucleophile and reaction conditions, a wide range of functional groups can be introduced at the C-10 position, while the acetal at C-1 remains intact. This orthogonality provides a powerful tool for the efficient construction of complex molecules. Understanding the factors that influence the competition between substitution and elimination is paramount to successfully employing this versatile building block in multi-step organic synthesis.

References

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

-

Química Organica.org. (n.d.). Acetals as protecting groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 21.15: Acetals as Protecting Groups. Retrieved from [Link]

-

Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB. Retrieved from [Link]

-

CORE. (n.d.). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2012, September 12). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

-

Pearson. (n.d.). Elimination Reactions - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 1221273-58-0. Retrieved from [Link]

-

Pearson. (n.d.). Bruice - Organic Chemistry 8th Edition - Chapter 10. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Decanol, 10-chloro-. Retrieved from [Link]

Sources

- 1. This compound CAS 1221273-58-0 [homesunshinepharma.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS 1221273-58-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Khan Academy [khanacademy.org]

- 6. Acetals as protecting groups [quimicaorganica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

10-Chloro-1,1-diethoxydecane: A Bifunctional Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Bifunctional Building Blocks

In the intricate landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are paramount. Bifunctional building blocks—molecules possessing two distinct reactive functional groups—are cornerstone reagents that enable chemists to construct complex molecular architectures with precision and economy.[1][2] These reagents offer a strategic advantage by allowing for sequential, orthogonal reactions, thereby minimizing protection-deprotection steps and enhancing overall yield. 10-Chloro-1,1-diethoxydecane emerges as a valuable yet underutilized player in this class, offering a unique combination of a terminal alkyl chloride and a stable, masked aldehyde in the form of a diethyl acetal. This guide, grounded in established chemical principles, provides a comprehensive technical overview of its synthesis, characterization, and strategic applications.

The core utility of this compound lies in the differential reactivity of its two functional ends. The diethyl acetal serves as a robust protecting group for the C1 aldehyde, stable to a wide array of nucleophilic and basic conditions. This stability allows for extensive chemical manipulation at the C10 position via the alkyl chloride. Subsequently, the latent aldehyde can be unmasked under acidic conditions, paving the way for further synthetic elaborations. This strategic dichotomy makes it an ideal precursor for the synthesis of long-chain functionalized molecules, particularly relevant in the fields of pheromone synthesis and the development of novel pharmaceutical agents where long alkyl chains are a common structural motif.[3][4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis and for accurate reaction monitoring.

Core Properties

The fundamental properties of this compound are summarized below. These values are compiled from chemical supplier databases and computational estimates.[6][7][8]

| Property | Value | Source(s) |

| CAS Number | 1221273-58-0 | [6][7][8] |

| Molecular Formula | C₁₄H₂₉ClO₂ | [7] |

| Molecular Weight | 264.83 g/mol | [7] |

| Appearance | Reported as a solid | [6] |

| Boiling Point | ~314.2 °C at 760 mmHg (calculated) | [6] |

| Density | ~0.9 g/cm³ (calculated) | [6] |

| Solubility | Practically insoluble in water; soluble in common organic solvents. | [8] |

Predicted Spectroscopic Signature

-

¹H NMR (predicted): The proton NMR spectrum is expected to be characterized by several key signals. A triplet at approximately 4.5 ppm would correspond to the acetal proton (CH(OEt)₂). The methylene protons of the ethoxy groups would likely appear as two overlapping quartets around 3.4-3.6 ppm, coupled to the methyl triplets. The methylene group adjacent to the chlorine atom (CH₂Cl) should resonate as a triplet around 3.5 ppm. The spectrum would also feature a complex multiplet region between approximately 1.2 and 1.8 ppm corresponding to the long polymethylene chain. The terminal methyl groups of the ethoxy moieties would appear as a triplet around 1.2 ppm.

-

¹³C NMR (predicted): The carbon spectrum would show a characteristic signal for the acetal carbon (CH(OEt)₂) around 103-104 ppm. The carbons of the ethoxy groups would appear at approximately 60-61 ppm (CH₂) and 15 ppm (CH₃). The carbon bearing the chlorine (C-10) would be found downfield around 45 ppm. The remaining methylene carbons of the decane chain would resonate in the 22-33 ppm region.

-

IR Spectroscopy (predicted): The infrared spectrum would be dominated by C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹. A series of strong C-O stretching bands, characteristic of acetals, would be prominent in the 1200-1020 cm⁻¹ region. A weaker C-Cl stretching vibration is expected in the 750-650 cm⁻¹ range. The absence of a strong absorption in the 1740-1690 cm⁻¹ region would confirm the absence of a carbonyl group.

-

Mass Spectrometry (predicted): In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 264 (for ³⁵Cl) and 266 (for ³⁷Cl) might be of low intensity due to facile fragmentation. Key fragmentation pathways would involve the loss of an ethoxy group (-OEt) to give a stable oxonium ion at m/z 219/221. Alpha-cleavage between C1 and C2 would also be a major pathway, leading to a fragment at m/z 103 [CH(OEt)₂]⁺. Cleavage of the C-Cl bond and subsequent fragmentation of the alkyl chain would also be observed.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is not widely documented in synthetic literature. However, a robust and logical two-step synthetic pathway can be designed starting from the commercially available 10-chloro-1-decanol. This approach involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by the protection of the aldehyde as a diethyl acetal.

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Synthetic Workflow for this compound.

Step 1: Oxidation of 10-Chloro-1-decanol to 10-Chlorodecanal

The critical first step is the selective oxidation of the primary alcohol to an aldehyde without affecting the terminal chloride and avoiding over-oxidation to the carboxylic acid. Mild oxidation conditions are therefore required. The Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are two exemplary and reliable methods for this transformation.

Protocol 1: Swern Oxidation

The Swern oxidation is a highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and broad functional group tolerance.

-

Reagents and Equipment:

-

10-chloro-1-decanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet

-

Dry ice/acetone bath

-

-

Step-by-Step Methodology:

-

Set up the reaction apparatus under a nitrogen atmosphere and cool to -78 °C using a dry ice/acetone bath.

-

Charge the flask with anhydrous DCM and oxalyl chloride (1.5 equivalents).

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM via the dropping funnel, maintaining the internal temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of 10-chloro-1-decanol (1.0 equivalent) in DCM dropwise, again keeping the temperature below -60 °C. Stir for 45 minutes.

-

Slowly add triethylamine (5.0 equivalents). The reaction is typically exothermic. Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 10-chlorodecanal, which can be used in the next step without further purification.

-

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a stable, commercially available reagent that provides a convenient alternative for the oxidation of primary alcohols to aldehydes. The reaction is typically performed in dichloromethane at room temperature.[12]

-

Reagents and Equipment:

-

10-chloro-1-decanol

-

Pyridinium chlorochromate (PCC)

-

Celite® or silica gel

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stirrer

-

-

Step-by-Step Methodology:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of 10-chloro-1-decanol (1.0 equivalent) in DCM.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford 10-chlorodecanal.

-

Step 2: Acetalization of 10-Chlorodecanal

The final step involves the protection of the aldehyde as a diethyl acetal. This is an equilibrium reaction that is driven to completion by removing the water formed as a byproduct. Using triethyl orthoformate as a water scavenger is a common and effective strategy.[13]

-

Reagents and Equipment:

-

10-chlorodecanal

-

Ethanol, absolute

-

Triethyl orthoformate

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Amberlyst® 15)

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

-

Step-by-Step Methodology:

-

Dissolve the crude 10-chlorodecanal (1.0 equivalent) in absolute ethanol.

-

Add triethyl orthoformate (1.5 equivalents).

-

Add a catalytic amount of an acid catalyst (e.g., 0.05 equivalents of p-TsOH).

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the catalyst with a mild base (e.g., a few drops of triethylamine or a saturated solution of sodium bicarbonate).

-

Remove the solvent and excess reagents under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Applications in Synthesis: A Dual-Reactivity Paradigm

The synthetic utility of this compound is derived from the ability to perform selective chemistry at either end of the molecule. The acetal is stable to bases and organometallic reagents, while the chloride is an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents.

Reactions at the C10-Chloride Terminus

With the aldehyde at C1 protected, the C10 position is free to undergo a variety of transformations.

1. Grignard Reagent Formation and Subsequent Reactions:

The alkyl chloride can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent like THF. This transforms the electrophilic C10 carbon into a potent nucleophile.

dot graph "grignard_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Grignard Reagent Formation and Reaction Workflow.

This Grignard reagent can then react with a range of electrophiles to form new carbon-carbon bonds.[14]

-

Reaction with Aldehydes and Ketones: To form secondary or tertiary alcohols, respectively.

-

Reaction with Carbon Dioxide: To generate a terminal carboxylic acid after acidic workup.

-

Reaction with Epoxides: To open the epoxide ring and form a new alcohol, extending the carbon chain by two carbons.[15]

Experimental Protocol: Grignard Formation and Reaction with an Aldehyde

-

Activate magnesium turnings in a flame-dried flask under nitrogen.

-

Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard formation.

-

Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of the desired aldehyde (e.g., benzaldehyde) in THF.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate to yield the coupled product.

2. Nucleophilic Substitution Reactions:

The chloride is a good leaving group and can be displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of numerous functional groups at the C10 position, such as:

-

Azides (N₃⁻): For subsequent reduction to amines or use in click chemistry.

-

Cyanides (CN⁻): To extend the carbon chain by one and provide a precursor for carboxylic acids or amines.

-

Alkoxides (RO⁻): To form ethers.

-

Thiolates (RS⁻): To form thioethers.

Reactions at the C1-Acetal Terminus (Deprotection)

After performing the desired chemistry at the C10 position, the masked aldehyde can be revealed through acid-catalyzed hydrolysis.

Experimental Protocol: Acetal Deprotection

-

Dissolve the acetal-protected compound in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and water.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry, and concentrate to yield the deprotected aldehyde.

Exemplary Application: Synthesis of Insect Pheromones

Long-chain bifunctional molecules are common structural motifs in insect pheromones.[16] While no specific synthesis of a pheromone explicitly using this compound is documented, its structure makes it an ideal hypothetical precursor. For instance, it could be used in the synthesis of (Z)-7-Dodecen-1-yl acetate, a pheromone of the cabbage looper.

dot graph "pheromone_synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Hypothetical Pheromone Synthesis Workflow.

This hypothetical route showcases the strategic power of this compound, where each functional group is addressed in a specific order to build the target molecule efficiently.

Conclusion

This compound represents a potent, bifunctional building block for the synthesis of complex organic molecules. Its value is rooted in the orthogonal reactivity of the terminal chloride and the protected aldehyde. By leveraging the stability of the acetal to manipulate the alkyl chloride and then unmasking the aldehyde for further transformations, synthetic chemists can access a wide range of long-chain functionalized compounds. While its application is not yet widespread in the literature, its potential in areas like pheromone synthesis and drug discovery is significant. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

- Bifunctional reagents in organic synthesis. Nat Rev Chem. 2021;5(5):301-321. [URL: https://pubmed.ncbi.nlm.nih.gov/37117580/]

- Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. Chem Rec. 2017;17(3):273-291. [URL: https://pubmed.ncbi.nlm.nih.gov/27492258/]

- Synthesis of acyclic insect pheromones from cycloalkanones via acetylenic lactones. J Braz Chem Soc. 2004;15(5):757-766. [URL: https://www.scielo.br/j/jbchs/a/gLzH8bQyYJ5yY7X8XyY4xhy/?lang=en]

- Synthesis - Pheromones. Alfa Chemistry. Accessed January 19, 2026. [URL: https://pheromones.alfa-chemistry.com/services/synthesis.html]

- Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Angew Chem Int Ed Engl. 2013;52(1):310-314. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3535492/]

- This compound [CAS# 1221273-58-0]. chemBlink. Accessed January 19, 2026. [URL: https://www.chemblink.com/products/1221273-58-0.htm]

- Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Nat Prod Rep. 2023;40(4):653-689. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/np/d2np00067a]

- Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein J Org Chem. 2023;19:224-231. [URL: https://www.beilstein-journals.org/bjoc/articles/19/22]

- Bifunctional Building Blocks in the Ugi-Azide Condensation Reaction: A General Strategy Toward Exploration of New Molecular Diversity. Org Biomol Chem. 2011;9(20):7063-7073. [URL: https://www.amanote.

- The Bifunctional Building Block: A Technical Guide to 2-(Bromomethyl)benzaldehyde for Researchers. Benchchem. Accessed January 19, 2026. [URL: https://www.benchchem.com/uploads/whitepaper/2-Bromomethyl-benzaldehyde-Technical-Guide.pdf]

- 1221273-58-0 | this compound. ChemScene. Accessed January 19, 2026. [URL: https://www.chemscene.com/products/10-Chloro-1,1-diethoxydecane-CS-0699757.html]

- A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. Molecules. 2018;23(8):2049. [URL: https://www.researchgate.

- Synthesis of pheromones I and II. ResearchGate. Accessed January 19, 2026. [URL: https://www.researchgate.net/figure/Synthesis-of-pheromones-I-and-II-Reaction-conditions-i-1-HBr-petroleum-ether-acetone_fig2_228695029]

- Synthetic studies on female sex pheromones of lepidopteran insects. Japan International Research Center for Agricultural Sciences. Accessed January 19, 2026. [URL: https://www.jircas.go.

- This compound [CAS# 1221273-58-0]. chemBlink. Accessed January 19, 2026. [URL: https://www.chemblink.com/products/1221273-58-0.htm]

- Organic Synthesis in Pheromone Science. Molecules. 2005;10(1):1-20. [URL: https://www.mdpi.com/1420-3049/10/1/1]

- 1221273-58-0|this compound|BLD Pharm. BLD Pharm. Accessed January 19, 2026. [URL: https://www.bldpharm.com/products/1221273-58-0.html]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2021;223:113648. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8241031/]

- Vishwa-Syntharo PharmaChem Private Limited Company Profile. Vishwa-Syntharo PharmaChem Private Limited. Accessed January 19, 2026. [URL: https://www.vishwapharmachem.com/wp-content/uploads/2021/08/Vishwa-Syntharo-PharmaChem_Company-Profile.pdf]

- Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. Accessed January 19, 2026. [URL: https://www.organic-chemistry.org/namedreactions/corey-suggs-reagent.shtm]

- This compound CAS 1221273-58-0. Home Sunshine Pharma. Accessed January 19, 2026. [URL: https://www.homesunshinepharma.com/api-and-intermediates/10-chloro-1-1-diethoxydecane-cas-1221273-58-0.html]

- 1-Decanol, 10-chloro-. PubChem. Accessed January 19, 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10-Chloro-1-decanol]

- Decane, 1-chloro-. NIST WebBook. Accessed January 19, 2026. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1002693&Type=IR-SPEC&Index=1#IR-SPEC]

- Reactions of Grignard Reagents. Master Organic Chemistry. Accessed January 19, 2026. [URL: https://www.masterorganicchemistry.com/2015/12/10/all-about-the-reactions-of-grignard-reagents/]

- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Adv. 2023;13(50):35195-35212. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06638j]

- 12.4 Grignard Reagents. Chad's Prep. YouTube. Published January 21, 2021. [URL: https://www.youtube.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Accessed January 19, 2026. [URL: https://www.masterorganicchemistry.com/2011/10/14/grignard-reagents-for-addition-to-aldehydes-and-ketones/]

- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Adv. 2023;13(50):35195-35212. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10688941/]

- CHM2210 Chapter 10 Problem Solving Question Grignard Reagents. YouTube. Published April 14, 2020. [URL: https://www.youtube.

- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. The Organic Chemistry Tutor. YouTube. Published November 11, 2015. [URL: https://www.youtube.

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Published online October 11, 2023. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6526d5621657319934e622b7]

- 1-Chlorooctadecane(3386-33-2) 1H NMR spectrum. ChemicalBook. Accessed January 19, 2026. [URL: https://www.chemicalbook.com/spectrum/3386-33-2_1HNMR.htm]

- Illustrated Glossary of Organic Chemistry - M. UCLA Chemistry and Biochemistry. Accessed January 19, 2026. [URL: https://www.chem.ucla.edu/~harding/IGOC/M/M00001.html]

- This compound CAS 1221273-58-0. Home Sunshine Pharma. Accessed January 19, 2026. [URL: https://th.homesunshinepharma.com/api-and-intermediates/10-chloro-1-1-diethoxydecane-cas-1221273-58-0.html]

- 10-Chloro-1-decanol 90%. Sigma-Aldrich. Accessed January 19, 2026. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/323861]

- 2-Chloro-1,1-diethoxyethane. PubChem. Accessed January 19, 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1_1-diethoxyethane]

- Ethane, 2-chloro-1,1-diethoxy-. NIST WebBook. Accessed January 19, 2026. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C621625&Type=IR-SPEC&Index=1#IR-SPEC]

Sources

- 1. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS 1221273-58-0 [homesunshinepharma.com]

- 7. chemscene.com [chemscene.com]

- 8. CAS # 1221273-58-0, this compound - chemBlink [chemblink.com]

- 9. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Decane, 1-chloro- [webbook.nist.gov]

- 11. 2-Chloro-1,1-diethoxyethane | C6H13ClO2 | CID 12128 - PubChem [pubchem.ncbi.nlm.nih.gov]